Pentylone hydrochloride

Catalog No.
S1786241
CAS No.
17763-01-8
M.F
C13H18ClNO3
M. Wt
271.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentylone hydrochloride

CAS Number

17763-01-8

Product Name

Pentylone hydrochloride

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one;hydrochloride

Molecular Formula

C13H18ClNO3

Molecular Weight

271.74 g/mol

InChI

InChI=1S/C13H17NO3.ClH/c1-3-4-10(14-2)13(15)9-5-6-11-12(7-9)17-8-16-11;/h5-7,10,14H,3-4,8H2,1-2H3;1H

InChI Key

WEFFVTZHXLDTJV-UHFFFAOYSA-N

SMILES

CCCC(C(=O)C1=CC2=C(C=C1)OCO2)NC.Cl

Synonyms

1-(1,3-benzodioxol-5-yl)-2-(methylamino)-1-pentanone, monohydrochloride

Canonical SMILES

CCCC(C(=O)C1=CC2=C(C=C1)OCO2)NC.Cl
  • Analytical Reference Material

    Pentylone hydrochloride serves as a valuable tool in forensic analysis. Researchers can use it to identify and characterize pentylone present in illegal drugs like "bath salts". Reference source: Bertin Bioreagent - Pentylone (hydrochloride):

  • Understanding Cathinone Effects

    Studying pentylone hydrochloride alongside other cathinones can aid scientists in elucidating the mechanisms by which these stimulants produce their psychoactive effects. This knowledge can inform the development of medications to treat stimulant addiction or overdose. Reference source: The hydrochloride hydrates of pentylone and dibutylone and the hydrochloride salt of ephylone: the structures of three novel designer cathinones:

Pentylone hydrochloride, chemically known as 1-(3,4-methylenedioxyphenyl)-2-(methylamino)pentan-1-one, is a synthetic cathinone that belongs to a class of compounds known as substituted phenethylamines. Developed in the 1960s, it has gained attention due to its psychoactive properties and has been identified in various products marketed as "legal highs" or designer drugs. The molecular formula of pentylone hydrochloride is C₁₃H₁₈ClNO₃, with a molar mass of approximately 271.7 g/mol .

  • The mechanism of action is not fully understood but likely involves increasing levels of dopamine, norepinephrine, and serotonin in the central nervous system.
  • These are neurotransmitters involved in mood, alertness, and cognitive function.
  • Toxicity: Data on human toxicity is limited due to its illegal status.
  • Animal studies suggest potential for addiction, neurotoxicity, and cardiovascular problems [, ].
  • Schedule I classification: Indicates a high potential for abuse and no currently accepted medical use [].

Pentylone hydrochloride acts primarily as a serotonin-norepinephrine-dopamine reuptake inhibitor and a releasing agent for serotonin. Its mechanism involves the inhibition of neurotransmitter transporters, leading to increased levels of serotonin, norepinephrine, and dopamine in the synaptic cleft. This action is similar to that of other stimulants like amphetamines, contributing to its psychoactive effects .

Pentylone can be synthesized through various chemical pathways. One common method involves starting from 3,4-methylenedioxyphenylacetone and introducing a methylamine group through reductive amination. The synthesis typically requires careful control of reaction conditions to ensure the desired product is obtained with high purity .

While pentylone hydrochloride has no approved medical applications, it has been used recreationally for its stimulant properties. It has been found in products marketed as "NRG-1" and "NRG-3," often combined with other psychoactive substances. The lack of regulation surrounding its use has led to significant public health concerns regarding its safety and potential for abuse .

Studies on interaction effects have shown that pentylone may interact with other psychoactive substances, potentially leading to enhanced effects or increased toxicity. For example, when combined with other stimulants or hallucinogens, users may experience heightened euphoria but also an increased risk of adverse psychological effects. Further research is needed to fully understand these interactions and their implications for health .

Pentylone shares structural similarities with several other synthetic cathinones and phenethylamines. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
MethyloneShorter alkyl chain (C₁)More polar; higher water solubility
ButyloneIntermediate alkyl chain (C₄)Different pharmacological profile
4-MethylmethcathinoneContains a methyl group at the para positionPotent stimulant effects; distinct legal status
3,4-MethylenedioxymethamphetamineKnown as MDMAStrong empathogenic effects; widely studied
N,N-DimethylpentyloneDimethylated version of pentyloneIncreased potency; different metabolic pathways

Pentylone's unique structure allows it to exhibit distinct pharmacological properties compared to these similar compounds, particularly in terms of its potency and the nature of its psychoactive effects .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

271.0975211 g/mol

Monoisotopic Mass

271.0975211 g/mol

Heavy Atom Count

18

Appearance

Assay:≥98%A crystalline solid

UNII

G25D1I5MV5

Wikipedia

Pentylone hydrochloride

Dates

Modify: 2023-08-15
1.Brandt, S.D.,Sumnall, H.R.,Measham, F., et al. Analyses of second-generation /'legal-highs/' in the UK: Initial findings. Drug Test.Anal. 2(8), 377-382 (2010).

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